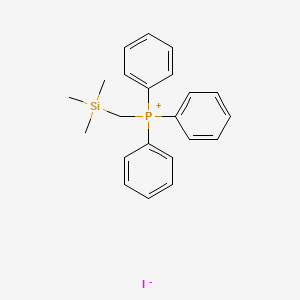

(Trimethylsilylmethyl)triphenylphosphonium iodide

Description

BenchChem offers high-quality (Trimethylsilylmethyl)triphenylphosphonium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Trimethylsilylmethyl)triphenylphosphonium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triphenyl(trimethylsilylmethyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26PSi.HI/c1-24(2,3)19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPORXBBMZZFXTB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26IPSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625784 | |

| Record name | Triphenyl[(trimethylsilyl)methyl]phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3739-98-8 | |

| Record name | Triphenyl[(trimethylsilyl)methyl]phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Trimethylsilylmethyl)triphenylphosphonium iodide MSDS and safety data

This technical guide details the properties, safety protocols, and synthetic applications of (Trimethylsilylmethyl)triphenylphosphonium iodide , a specialized reagent critical for the synthesis of vinylsilanes via Wittig olefination.

CAS: 3739-98-8 | Vinylsilane Precursor & Wittig Reagent

Executive Summary

(Trimethylsilylmethyl)triphenylphosphonium iodide is a quaternary phosphonium salt used primarily as a precursor to the silyl-substituted ylide (trimethylsilylmethylene)triphenylphosphorane . In drug development and advanced organic synthesis, this reagent is the standard for introducing the vinylsilane motif (

Chemical Identity & Physical Properties

| Property | Data |

| Chemical Name | (Trimethylsilylmethyl)triphenylphosphonium iodide |

| CAS Number | 3739-98-8 |

| Molecular Formula | |

| Molecular Weight | 476.41 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 183–187 °C (Decomposes) |

| Solubility | Soluble in DCM, Chloroform, DMSO; slightly soluble in THF (salt form) |

| Stability | Hygroscopic; Light Sensitive |

Hazard Identification & Risk Assessment (GHS)

Based on standard Safety Data Sheet (SDS) parameters for phosphonium iodides.

GHS Classification[1]

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (H335)

Toxicological Insights

-

Acute Toxicity: Data is limited, but quaternary phosphonium salts are generally lipophilic cations that can disrupt mitochondrial function if ingested or absorbed in high quantities.

-

Iodide Toxicity: Chronic exposure may lead to iodism (skin rash, runny nose, headache).

Emergency Response Protocols

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention immediately.

-

Skin Contact: Wash with non-abrasive soap and copious water. If irritation persists, consult a dermatologist.

-

Inhalation: Evacuate to fresh air. If breathing is difficult, administer oxygen.

Safe Handling & Storage Protocols

Engineering Controls

-

Fume Hood: All handling must occur within a certified chemical fume hood to prevent inhalation of dust.

-

Inert Atmosphere: The salt is hygroscopic. While the salt itself is relatively stable, the ylide generated from it is extremely air- and moisture-sensitive .

Storage Requirements

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen .

-

Light: Protect from light (amber vials or foil-wrapped containers) to prevent iodide oxidation.

-

Incompatibility: Keep away from strong oxidizing agents and moisture.

Technical Application: Synthesis of Vinylsilanes

Mechanism of Action

The core utility of this compound lies in its conversion to the ylide.[1] Unlike standard methyltriphenylphosphonium salts, the presence of the

-

Deprotonation: Treatment with a strong base (e.g., n-BuLi) removes a proton from the methylene bridge, generating the ylide.[1]

-

Wittig Reaction: The ylide attacks the carbonyl carbon of an aldehyde or ketone.

-

Vinylsilane Formation: The oxaphosphetane intermediate collapses to eliminate triphenylphosphine oxide (

), yielding the vinylsilane.

Pathway Visualization

Figure 1: Mechanistic pathway for the conversion of the phosphonium salt to a vinylsilane via Wittig olefination.

Experimental Protocol: Preparation of (E/Z)-Vinylsilanes

Objective: Synthesis of a vinylsilane from benzaldehyde (model substrate). Scale: 5.0 mmol.

Reagents

-

(Trimethylsilylmethyl)triphenylphosphonium iodide: 2.38 g (5.0 mmol)

-

n-Butyllithium (n-BuLi): 2.0 mL (2.5 M in hexanes, 5.0 mmol)

-

Benzaldehyde: 0.51 mL (5.0 mmol)

-

Tetrahydrofuran (THF): Anhydrous, distilled from Na/Benzophenone.

Step-by-Step Procedure

-

Salt Preparation (Drying):

-

Place the phosphonium iodide in a flame-dried Schlenk flask.

-

Dry under high vacuum (0.1 mmHg) at 60°C for 2 hours to remove trace moisture. Critical: Moisture destroys the ylide.

-

-

Ylide Generation:

-

Suspend the dried salt in 25 mL anhydrous THF under Argon.

-

Cool the suspension to 0 °C using an ice bath.[2]

-

Add n-BuLi dropwise via syringe over 10 minutes.

-

Observation: The white suspension will turn into a yellow/orange solution , indicating ylide formation.

-

Stir at 0 °C for 1 hour.

-

-

Coupling Reaction:

-

Cool the mixture to -78 °C (Dry ice/Acetone bath) to maximize stereoselectivity (though E/Z mixtures are common).

-

Add Benzaldehyde (neat or dissolved in 2 mL THF) dropwise.

-

Allow the reaction to warm slowly to room temperature over 4–12 hours.

-

-

Workup & Purification:

-

Quench the reaction with saturated aqueous

. -

Extract with Diethyl Ether (

mL). -

Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: The crude residue contains solid Triphenylphosphine oxide (

). Precipitate most of the oxide by adding cold hexanes and filtering. Purify the filtrate via silica gel flash chromatography (typically Hexanes/EtOAc 95:5).

-

Waste Disposal & Environmental Impact

-

Phosphine Oxides: Triphenylphosphine oxide is persistent and difficult to degrade. It should be collected as solid hazardous waste for incineration.

-

Iodides: Iodide-containing waste must be segregated from acid waste to prevent the formation of elemental iodine or HI gas.

-

Aquatic Toxicity: Phosphonium salts are toxic to aquatic life with long-lasting effects. Do not release into drains.

References

-

Chemical Identity & CAS: Santa Cruz Biotechnology. (Trimethylsilylmethyl)triphenylphosphonium iodide Product Data. Retrieved from

-

Physical Properties & Specifications: Fisher Scientific. (Trimethylsilylmethyl)triphenylphosphonium iodide Specifications. Retrieved from

- Synthetic Application (Vinylsilanes): Seyferth, D., & Singh, G. (1965). Vinyl-silicon compounds via the Wittig reaction. Journal of the American Chemical Society. (Historical context for silyl-Wittig reagents).

-

General Safety for Phosphonium Salts: Sigma-Aldrich. Safety Data Sheet: Methyltriphenylphosphonium iodide (Analogous safety profile). Retrieved from

Sources

Reactivity of alpha-silyl phosphonium salts

Advanced Reactivity of -Silyl Phosphonium Salts: A Guide to Sila-Wittig Architectures and Vinylphosphonium Synthesis

Executive Summary

This technical guide addresses the specialized reactivity of

This document provides a mechanistic breakdown, validated synthetic protocols, and strategic applications for integrating these reagents into complex molecule synthesis.

Part 1: Structural Foundations & Electronic Character

The

Electronic Ambiphilicity

The unique reactivity stems from the competition between two heteroatoms for the electron density of the bridging carbon:

-

-Proton Acidity: The adjacent phosphonium cation (

-

Ylide Stabilization: The resulting ylide is stabilized by negative hyperconjugation into the

orbital and the -

Steric Bulk: The bulky silyl group (e.g., TMS, TES) dictates the stereochemical outcome of subsequent additions, often favoring E-isomers in olefination reactions.

Part 2: The Core Reactivity – Sila-Wittig vs. Standard Wittig

The defining characteristic of

The Mechanistic Divergence

When an

-

Path A (Standard Wittig): Elimination of phosphine oxide (

) to form a vinyl silane . This is often a side reaction or minor pathway in this specific context. -

Path B (Peterson-Type Olefination): Elimination of silanol/siloxide (

) to form a vinylphosphonium salt .

Crucial Insight: Under kinetic control with non-stabilized ylides (e.g., derived from tributylphosphine), Path B dominates . The strong affinity of oxygen for silicon (Si-O bond strength) drives the Peterson elimination, retaining the phosphonium group in the final alkene.

Visualization: Mechanistic Bifurcation

The following diagram illustrates the competition and the formation of the vinylphosphonium salt.

Caption: Mechanistic divergence showing the dominance of Peterson elimination to yield vinylphosphonium salts.

Part 3: Synthetic Protocols

These protocols are designed to be self-validating. The appearance of precipitates and specific NMR shifts serve as checkpoints.

Protocol A: Synthesis of -Silyl Phosphonium Salt

Target: Tributyl(trimethylsilylmethyl)phosphonium iodide.

-

Reagents:

-

Tributylphosphine (

): 1.0 equiv. -

(Iodomethyl)trimethylsilane (

): 1.1 equiv. -

Solvent: Anhydrous acetonitrile or toluene.

-

-

Procedure:

-

Step 1: Charge a flame-dried round-bottom flask with

under argon. -

Step 2: Add (iodomethyl)trimethylsilane dropwise at room temperature.

-

Step 3: Stir the mixture. If using toluene, the salt may precipitate as a white solid or oil. If using acetonitrile, heat to mild reflux (60°C) for 4-12 hours to ensure completion.

-

Step 4: Concentrate in vacuo. Wash the residue with dry diethyl ether to remove unreacted phosphine and silane.

-

Validation:

-

Physical: White solid or viscous oil.

-

31P NMR: Singlet shift typically around +30 to +40 ppm (distinct from starting phosphine at -30 ppm).

-

1H NMR: Doublet for

protons (coupling with P).

-

-

Protocol B: Synthesis of Vinylphosphonium Salts (The Sila-Wittig)

Target: Tributyl(styryl)phosphonium iodide.

-

Reagents:

- -Silyl phosphonium salt (from Protocol A): 1.0 equiv.

-

Benzaldehyde: 1.0 equiv.

- -BuLi (sec-Butyllithium): 1.0 equiv (in cyclohexane).

-

Solvent: Anhydrous THF.

-

Procedure:

-

Step 1: Dissolve the phosphonium salt in THF and cool to -78°C .

-

Step 2: Add

-BuLi dropwise. The solution typically turns yellow/orange , indicating ylide formation. Stir for 30 min. -

Step 3: Add benzaldehyde dropwise at -78°C.

-

Step 4: Allow the reaction to warm slowly to room temperature over 2-4 hours. The color will fade.

-

Step 5: Quench with saturated aqueous

. -

Step 6: Extract with DCM. The product is in the organic phase (as the salt is lipophilic with butyl chains) or aqueous phase depending on counter-ion exchange. Note: For iodide salts, DCM extraction is effective.

-

Validation:

-

31P NMR: Shift corresponds to vinylphosphonium species.

-

1H NMR: Characteristic alkene signals with large

coupling.

-

-

Part 4: Applications in Drug Discovery (Heterocycle Synthesis)

The vinylphosphonium salts generated above are not the end products; they are linchpins for heterocyclic synthesis. They act as excellent Michael acceptors.

Strategy: The "Schweizer" Reaction

Vinylphosphonium salts react with nucleophiles containing a carbonyl group (e.g.,

Data Summary: Heterocycle Scope

| Nucleophile Type | Intermediate | Final Heterocycle | Drug Discovery Application |

| Enolates | Furans / Dihydrofurans | Scaffolds for anti-inflammatory agents | |

| Thioamides | Thio-Ylide | Pyrroles / Thiophenes | Kinase inhibitor cores (e.g., Atorvastatin analogs) |

| Azides | Triazene-Ylide | Triazoles | Bioisosteres for amide bonds |

| Sulfur Nucleophiles | Thio-Ylide | 2,5-Dihydrothiophenes | Precursors to sulfolane drugs |

Visualization: Heterocycle Synthesis Workflow

Caption: Conversion of vinylphosphonium salts into heterocycles via Michael addition and Intramolecular Wittig.

References

-

Synthesis of vinylphosphonium salts by reaction of α-silyl ylides with aldehydes . Beilstein Journal of Organic Chemistry. [Link][1]

-

Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis . National Institutes of Health (PMC). [Link]

-

Accessing Cationic α‐Silylated and α‐Germylated Phosphorus Ylides . National Institutes of Health (PMC). [Link]

-

Wittig Reaction . Organic Chemistry Portal. [Link]

Methodological & Application

Application Notes and Protocols for the Silyl-Wittig Reaction: Synthesis of Vinylsilanes using (Trimethylsilylmethyl)triphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the application of the silyl-Wittig reaction for the synthesis of vinylsilanes, utilizing (trimethylsilylmethyl)triphenylphosphonium iodide as the key reagent. Vinylsilanes are versatile synthetic intermediates, and this protocol offers a reliable method for their preparation from a variety of aldehydes and ketones. This application note details the underlying mechanistic principles, provides a step-by-step experimental protocol, and addresses critical aspects of the reaction, including reagent handling, work-up procedures, and product characterization. The information herein is intended to enable researchers to successfully and safely implement this valuable transformation in their synthetic endeavors.

Introduction

The Wittig reaction stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with exceptional regiocontrol.[1][2][3] A valuable modification of this classic transformation is the silyl-Wittig reaction, which employs silicon-substituted phosphoranes to generate vinylsilanes.[4] These products are of significant interest due to their broad utility as synthetic building blocks, participating in a wide array of chemical transformations including Hiyama cross-coupling, electrophilic substitution, and as precursors to various functional groups.[5][6][7]

This application note focuses on the use of (trimethylsilylmethyl)triphenylphosphonium iodide, a readily accessible phosphonium salt, for the synthesis of vinylsilanes. The protocol described herein provides a robust and reproducible method for the conversion of aldehydes and ketones into their corresponding vinylsilane derivatives.

Mechanistic Principles and Rationale

The silyl-Wittig reaction follows the general mechanistic pathway of a conventional Wittig reaction.[3][8][9] The key steps involve the deprotonation of the phosphonium salt to form a phosphorus ylide, which then reacts with a carbonyl compound.

-

Ylide Formation: The process begins with the deprotonation of (trimethylsilylmethyl)triphenylphosphonium iodide using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi).[1][2] The acidic proton on the carbon adjacent to the positively charged phosphorus atom is abstracted to yield the corresponding phosphorus ylide. This ylide is a key reactive intermediate, characterized by a nucleophilic carbon atom.

-

Reaction with Carbonyl Compound: The generated ylide then undergoes a nucleophilic attack on the electrophilic carbon of an aldehyde or ketone.[9] This leads to the formation of a betaine intermediate, which subsequently cyclizes to a four-membered oxaphosphetane.[10]

-

Alkene Formation: The driving force for the final step is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[11] The oxaphosphetane intermediate undergoes a retro-[2+2] cycloaddition to yield the desired vinylsilane and triphenylphosphine oxide as a byproduct.[9]

The presence of the trimethylsilyl group on the ylide does not significantly alter the fundamental mechanism but leads to the formation of a silylated alkene.

Experimental Protocol

This section provides a detailed, step-by-step protocol for a representative silyl-Wittig reaction using (trimethylsilylmethyl)triphenylphosphonium iodide and an aldehyde.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents |

| (Trimethylsilylmethyl)triphenylphosphonium iodide | C22H26IPSi | 504.42 | 5.04 g | 10.0 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | 50 mL | - | - |

| n-Butyllithium (2.5 M in hexanes) | C4H9Li | 64.06 | 4.0 mL | 10.0 | 1.2 |

| Aldehyde (e.g., Benzaldehyde) | C7H6O | 106.12 | 0.88 g (0.85 mL) | 8.3 | 1.0 |

| Saturated aqueous NH4Cl | NH4Cl | 53.49 | 50 mL | - | - |

| Diethyl ether | (C2H5)2O | 74.12 | As needed | - | - |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed | - | - |

Reaction Workflow Diagram

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. courses.lumenlearning.com [courses.lumenlearning.com]

- 3. Wittig Reaction: Mechanism, Steps & Key Examples Explained [vedantu.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Vinylsilane synthesis [organic-chemistry.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. ocf.berkeley.edu [ocf.berkeley.edu]

- 11. community.wvu.edu [community.wvu.edu]

Application Notes and Protocols: Synthesis of Vinyl Silanes from Aldehydes and Ketones

Introduction: The Synthetic Versatility of Vinyl Silanes

Vinyl silanes are invaluable intermediates in modern organic synthesis, prized for their ability to undergo a wide array of chemical transformations. Their utility stems from the unique electronic properties of the silicon atom, which can stabilize adjacent carbocations (β-silyl effect) and can be readily replaced by other functional groups with high stereocontrol.[1] This allows for the stereospecific synthesis of various organic molecules, including vinyl halides, α,β-unsaturated ketones, and complex dienes.[1] Given their significance, the development of efficient and stereoselective methods for their synthesis is of paramount importance. This guide provides an in-depth overview and practical protocols for the synthesis of vinyl silanes from readily available aldehydes and ketones.

Core Synthetic Strategies: An Overview

The conversion of aldehydes and ketones into vinyl silanes can be broadly achieved through several key olefination strategies. These methods leverage the reactivity of organosilicon reagents to transform the carbonyl group into a carbon-carbon double bond with a silyl substituent. The most prominent among these are:

-

The Peterson Olefination: A classical and versatile method involving the reaction of an α-silyl carbanion with a carbonyl compound.[2][3]

-

Silyl-Wittig and Related Reactions: Modifications of the renowned Wittig reaction, employing silicon-containing ylides or phosphonates.

-

Chromium(II)-Mediated Olefinations: A powerful method for the stereoselective synthesis of (E)-vinylsilanes from aldehydes.[4]

This document will delve into the mechanistic underpinnings and practical execution of these methodologies, providing researchers with the necessary knowledge to select and implement the most suitable approach for their synthetic targets.

The Peterson Olefination: A Cornerstone in Vinyl Silane Synthesis

The Peterson olefination is a powerful tool for the synthesis of alkenes, and by extension, vinyl silanes, from α-silyl carbanions and carbonyl compounds.[3] A key advantage of this reaction is the ability to control the stereochemical outcome of the resulting alkene by choosing either acidic or basic elimination conditions for the intermediate β-hydroxysilane.[2]

Mechanistic Insights

The reaction proceeds in two distinct stages:

-

Addition: An α-silyl carbanion, typically generated by deprotonation of a silane with a strong base like n-butyllithium, adds to the carbonyl group of an aldehyde or ketone. This nucleophilic addition forms a diastereomeric mixture of β-hydroxysilane intermediates.[2]

-

Elimination: The β-hydroxysilane is then subjected to elimination to form the alkene. The stereochemistry of the final product is dictated by the elimination conditions:

-

Acid-catalyzed elimination proceeds via an anti-elimination pathway.

-

Base-catalyzed elimination occurs through a syn-elimination pathway, often involving a pentacoordinate silicate intermediate.[2]

-

This stereochemical dichotomy allows for the selective formation of either the (E)- or (Z)-vinyl silane from the same pair of diastereomeric β-hydroxysilanes.

Sources

Application Note: Stereoselective Synthesis of (Z)-Vinyl Silanes via Wittig Reaction

This Application Note is designed for researchers and drug development professionals requiring high-fidelity stereocontrol in the synthesis of (Z)-vinyl silanes . While the Wittig reaction is a staple for olefination, its application to vinyl silanes presents unique stereochemical challenges due to the "semi-stabilizing" nature of the silicon group.

This guide details the "Inverted Wittig Strategy" —the most robust stereoselective method using Wittig chemistry—and provides optimized protocols for the direct reaction, grounded in mechanistic causality.

Executive Summary

(Z)-Vinyl silanes are critical bioisosteres and synthetic intermediates (e.g., for Tamao-Fleming oxidation or Hiyama coupling). Standard Wittig olefination using (trimethylsilyl)methylene ylides (

To achieve high (Z)-selectivity (>95:5) , this protocol recommends the "Inverted Wittig Strategy" : reacting a non-stabilized alkyl ylide with a silyl carbaldehyde (formylsilane) . This approach leverages the inherent kinetic (Z)-selectivity of salt-free non-stabilized ylides.

Mechanistic Insight & Strategy Selection

The "Wittig Dilemma" for Vinyl Silanes

The stereochemical outcome of a Wittig reaction depends on the stability of the ylide:

-

Non-stabilized Ylides (R = Alkyl): Kinetic control

(Z)-Alkene . -

Stabilized Ylides (R = EWG): Thermodynamic control

(E)-Alkene . -

Silyl Ylides (

): The silicon atom exerts a "semi-stabilizing" effect via negative hyperconjugation (

The Solution: The Inverted Strategy

Instead of reacting a silyl ylide with an alkyl aldehyde (Route A), we invert the partners (Route B).

-

Route A (Direct):

-

Route B (Inverted):

Why Route B Works: The ylide

Figure 1: Mechanistic pathway for the Inverted Wittig Strategy. Kinetic control dictates the formation of the cis-oxaphosphetane.[2][3]

Experimental Protocols

Protocol A: The "Inverted" Wittig (Recommended for Z-Selectivity)

Target: Synthesis of (Z)-1-(tert-butyldimethylsilyl)-1-alkenes. Pre-requisite: Synthesis of Formylsilane (e.g., TBDMS-CHO). Note: TBDMS-CHO is more stable than TMS-CHO and recommended for ease of handling.

Reagents

-

Phosphonium Salt: Alkyltriphenylphosphonium bromide/iodide (

). -

Base: Sodium bis(trimethylsilyl)amide (NaHMDS ), 1.0 M in THF. Crucial: Sodium salts are less Lewis acidic than Lithium, preventing oxaphosphetane equilibration.

-

Electrophile: tert-Butyldimethylsilyl carbaldehyde (TBDMS-CHO).

-

Solvent: Anhydrous THF (distilled from Na/benzophenone or from SPS).

Step-by-Step Workflow

-

Ylide Generation (Salt-Free Conditions):

-

Flame-dry a 2-neck round-bottom flask under Argon.

-

Add Phosphonium Salt (1.1 equiv) and anhydrous THF (0.2 M concentration).

-

Cool to 0°C (ice bath).

-

Add NaHMDS (1.05 equiv) dropwise. The solution should turn vivid yellow/orange (characteristic of non-stabilized ylide).

-

Stir for 30–60 minutes at 0°C to ensure complete deprotonation.

-

Optional High-Fidelity Step: If using BuLi, you must cool to -78°C and consider adding HMPA (toxic) to sequester Li+, but NaHMDS is cleaner.

-

-

Reaction:

-

Cool the ylide solution to -78°C (Dry ice/Acetone). Temperature control is critical for Z-selectivity.

-

Add TBDMS-CHO (1.0 equiv) neat or as a solution in THF dropwise over 10 minutes.

-

Observation: The color may fade slightly.

-

Stir at -78°C for 2 hours.

-

Allow the reaction to warm slowly to Room Temperature (RT) over 4 hours. Do not warm rapidly.

-

-

Workup:

-

Purification:

-

Flash chromatography on Silica Gel. Elute with Hexanes. Vinyl silanes are non-polar; TPPO will remain on the column.

-

Protocol B: Direct Wittig (Optimization for Silyl Ylides)

Use this ONLY if the aldehyde is the complex fragment and cannot be converted to a formylsilane.

Challenge:

Modified Conditions

-

Base: KHMDS (Potassium promotes kinetic control via the "salt-free" effect better than Li).

-

Additive: 18-Crown-6 (Sequesters K+ ions, creating a "naked" ylide).

-

Solvent: THF or Toluene.

Workflow

-

Suspend

(1.2 equiv) and 18-Crown-6 (1.2 equiv) in THF. -

Cool to -78°C .

-

Add KHMDS (1.1 equiv). Stir for 1 hour.

-

Add the aldehyde (

) slowly at -78°C. -

Critical: Quench the reaction at low temperature (-20°C) with Methanol before warming to RT. Early quenching can sometimes trap the kinetic Z-isomer before the oxaphosphetane equilibrates to the thermodynamic E-isomer.

Data Interpretation & Troubleshooting

Comparison of Methods

| Method | Reagents | Stereoselectivity (Z:E) | Notes |

| Inverted Wittig | > 95:5 | Recommended. Kinetic control dominates. | |

| Direct Wittig (Li) | ~ 40:60 to 10:90 | Li-salts promote equilibration to E. | |

| Direct Wittig (K/Crown) | ~ 60:40 | Improved, but rarely pure Z. | |

| Peterson Olefination | Tunable | Can yield pure Z via Basic elimination (KH). |

Troubleshooting Guide

-

Problem: Low Z-selectivity in Protocol A.

-

Cause: Presence of Lithium salts (if BuLi was used) or warming too fast.

-

Fix: Switch to NaHMDS. Ensure -78°C addition.

-

-

Problem: Low Yield of Formylsilane.

-

Fix: Prepare TBDMS-CHO fresh via the reaction of TBDMS-Li with DMF or via hydrolysis of a silyl dithiane.

-

-

Problem: Isomerization during purification.

-

Fix: Vinyl silanes are acid-sensitive (protodesilylation). Use triethylamine (1%) in the eluent during silica chromatography.

-

Workflow Visualization

Figure 2: Decision tree and experimental workflow for Z-vinyl silane synthesis.

References

-

Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry. Link

-

Corey, E. J., & Rücker, C. (1982). Useful methods for the synthesis of trans- and cis-vinylsilanes.[5][6][7] Tetrahedron Letters. Link

-

Takeda, T. (2004). Modern Carbonyl Olefination. Wiley-VCH. (Chapter on Silyl Olefinations). Link

-

Schlosser, M. (1970). The Stereochemistry of the Wittig Reaction. Topics in Stereochemistry. Link

-

Reich, H. J. (2023). Winstein-Holness A-Values and Conformational Analysis of Ylides. University of Wisconsin-Madison Chemistry Database. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoselective Synthesis of Cis- and Trans-Tetrasubstituted Vinyl Silanes Using a Silyl-Heck Strategy and Hiyama Conditions for Their Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vinylsilane synthesis [organic-chemistry.org]

One-pot synthesis of terminal alkenes via vinyl silane intermediates

One-Pot Synthesis of Terminal Alkenes via Vinyl Silane Intermediates

Abstract

Terminal alkenes are indispensable building blocks in modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials. Traditional methods for their synthesis can be circuitous, often lacking in efficiency and atom economy. This application note details a robust and streamlined one-pot methodology for the synthesis of terminal alkenes from terminal alkynes, proceeding through a transient vinyl silane intermediate. This tandem approach, combining catalytic hydrosilylation and subsequent protodesilylation in a single reaction vessel, offers significant advantages in terms of operational simplicity, reduced workup procedures, and high yields. We will explore the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss the scope and limitations of the methodology to empower researchers in their synthetic endeavors.

Introduction: The Strategic Advantage of a One-Pot Approach

The terminal alkene motif is a cornerstone of synthetic chemistry, participating in a vast array of transformations such as polymerization, olefin metathesis, and hydroformylation. The challenge, however, often lies in their efficient and selective preparation. This guide focuses on a powerful strategy that leverages the unique reactivity of vinyl silanes as versatile and stereochemically-defined intermediates.[1][2]

The core principle of this one-pot synthesis involves two sequential, yet compatible, catalytic reactions:

-

Hydrosilylation of a Terminal Alkyne: A silane is catalytically added across the carbon-carbon triple bond of a terminal alkyne to stereoselectively form a vinyl silane.

-

Protodesilylation of the Vinyl Silane: The silicon-carbon bond of the intermediate vinyl silane is cleaved and replaced with a hydrogen atom, yielding the desired terminal alkene.

By conducting these reactions in a single pot, we circumvent the need for isolation and purification of the vinyl silane intermediate, thereby saving time, reducing solvent waste, and often improving overall yield.

Mechanistic Rationale: A Tale of Two Catalytic Cycles

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The one-pot synthesis is a carefully orchestrated sequence of catalytic events.

Step 1: The Catalytic Hydrosilylation of Terminal Alkynes

The hydrosilylation of terminal alkynes is a highly atom-economical method for creating vinyl silanes.[1][3] The regioselectivity (α- vs. β-addition) and stereoselectivity (E- vs. Z-isomer) of this step are critically dependent on the choice of catalyst and silane. For the synthesis of terminal alkenes, the formation of the β-vinyl silane is desired.

-

Catalyst Systems: While noble metals like platinum and rhodium have been traditionally used, more sustainable and cost-effective iron and cobalt catalysts have emerged.[1][4][5] The choice of catalyst can direct the stereochemical outcome. For example, certain ruthenium catalysts are known to favor the formation of (E)-vinylsilanes.

The general catalytic cycle for hydrosilylation, often involving a Chalk-Harrod or a modified Chalk-Harrod mechanism, is depicted below.

Figure 1: Generalized Catalytic Cycle for Alkyne Hydrosilylation.

Step 2: The Stereospecific Protodesilylation

The conversion of the vinyl silane to the terminal alkene is a cornerstone of this methodology. This step typically proceeds with retention of stereochemistry, meaning the geometry of the double bond in the vinyl silane is preserved in the final alkene product.[2][6]

This remarkable stereospecificity is attributed to the stabilization of a carbocation intermediate by the adjacent silicon atom (the β-silicon effect). When an electrophile (in this case, a proton source) adds to the double bond, it preferentially adds to the carbon not bearing the silyl group. This generates a carbocation on the carbon atom β to the silicon. The C-Si σ-bond can then overlap with the empty p-orbital of the carbocation, providing significant stabilization. This interaction also weakens the C-Si bond, facilitating its cleavage and the formation of the final alkene.[2][7]

Figure 2: Key Steps in the Protodesilylation of a Vinyl Silane.

Experimental Protocols & Data

The following protocols are representative examples of the one-pot synthesis of terminal alkenes.

Protocol 1: Ruthenium-Catalyzed Hydrosilylation Followed by Fluoride-Mediated Protodesilylation

This protocol is particularly effective for generating (E)-alkenes from internal alkynes, which upon protodesilylation yield the corresponding terminal alkenes.[8]

Materials:

-

Terminal Alkyne (e.g., 1-octyne)

-

Triethoxysilane

-

Ruthenium Catalyst (e.g., [Cp*Ru(MeCN)3]PF6)

-

Dichloromethane (DCM), anhydrous

-

Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the ruthenium catalyst (1-2 mol%).

-

Reagent Addition: Add anhydrous DCM, followed by the terminal alkyne (1.0 equiv).

-

Hydrosilylation: Add triethoxysilane (1.2 equiv) dropwise at room temperature. Stir the reaction mixture for 1-2 hours, monitoring by TLC or GC-MS for the complete consumption of the alkyne and formation of the vinyl silane.

-

In-Situ Protodesilylation: To the same reaction flask, add CuI (0.2 equiv, if used) followed by the slow addition of TBAF solution (2.0-3.0 equiv).

-

Reaction Completion: Stir the mixture at room temperature for 12-16 hours. The reaction can be gently warmed (e.g., to 35°C) to ensure complete protodesilylation.[8]

-

Workup: Quench the reaction with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure terminal alkene.

| Substrate (Alkyne) | Silane | Catalyst | Protodesilylation Conditions | Product (Alkene) | Typical Yield |

| Phenylacetylene | Triethoxysilane | [CpRu(MeCN)3]PF6 | TBAF, CuI (cat.), THF | Styrene | 85-95% |

| 1-Octyne | Triethoxysilane | [CpRu(MeCN)3]PF6 | TBAF, THF | 1-Octene | 80-90% |

| 3-Phenyl-1-propyne | Triethoxysilane | [Cp*Ru(MeCN)3]PF6 | TBAF, CuI (cat.), THF | Allylbenzene | 82-92% |

Table 1: Representative Substrate Scope and Yields for the One-Pot Synthesis.

Scope, Limitations, and Troubleshooting

-

Substrate Scope: This methodology is generally applicable to a wide range of terminal alkynes, including those with aromatic and aliphatic substituents. Functional group tolerance is a key advantage, with esters, ethers, and halides often being well-tolerated.[8]

-

Silane Choice: Trialkoxysilanes are often preferred as the resulting vinyltrialkoxysilanes are more reactive towards nucleophilic protodesilylation compared to their trialkylsilyl counterparts.[8]

-

Limitations: Highly sterically hindered alkynes may react sluggishly. Certain functional groups that are sensitive to fluoride ions or basic conditions may not be compatible. In some cases, direct addition of the protodesilylating agent to the hydrosilylation reaction mixture can lead to catalyst deactivation; in such instances, filtration of the initial catalyst may be necessary.[8]

-

Troubleshooting:

-

Incomplete Hydrosilylation: Ensure anhydrous conditions and active catalyst. Consider increasing catalyst loading or reaction time.

-

Incomplete Protodesilylation: Increase the amount of TBAF or gently heat the reaction mixture. The addition of catalytic CuI can significantly accelerate this step.[7][8]

-

Mixture of Isomers: The stereochemical outcome of the hydrosilylation is catalyst-dependent. If a mixture of vinyl silane isomers is formed, this may lead to a mixture of alkene products. Careful selection of the hydrosilylation catalyst is crucial for stereocontrol.

-

Conclusion

The one-pot synthesis of terminal alkenes from terminal alkynes via vinyl silane intermediates represents a highly efficient and practical approach for academic and industrial laboratories. By understanding the underlying mechanistic principles of both the hydrosilylation and protodesilylation steps, researchers can effectively apply and adapt this methodology to a broad range of synthetic targets. This strategy exemplifies the power of tandem catalysis in streamlining synthetic routes, ultimately contributing to more sustainable and economical chemical synthesis.

References

- Iron-Catalyzed Synthesis of (E)-β-Vinylsilanes via a Regio- and Stereoselective Hydrosilylation from Terminal Alkynes. (2018). Organic Letters.

- Selective synthesis of E-vinylsilanes and E,E-divinylsilanes via platinum-catalyzed hydrosilylation of alkynes with secondary silanes. (2018). RSC Publishing.

- Cobalt-Catalyzed Chemoselective and Divergent Synthesis of Vinylsilanes through Hydrosilylation of Acetylene. (2025).

- Vinylsilane synthesis.Organic Chemistry Portal.

- A Selective Synthesis of (E)-Vinylsilanes by Cationic Rhodium Complex-Catalyzed Hydrosilylation of 1-Alkynes...The Journal of Organic Chemistry.

- Vinylsilanes as Ethylene Surrogates: Rh(I)

- Vinyl silanes offer a regio- and stereoselective route to alkenes. (2025). Clayden, Greeves, Warren and Wothers: Organic Chemistry.

- A Chemoselective Reduction of Alkynes to (E)-Alkenes. (2002). Journal of the American Chemical Society.

- One-Pot Synthesis of Terminal Alkynes

- Recent Developments in the Chemistry of Vinylsiloxanes.Synthesis.

- What is the reason behind the stereoselectivity of the conversion of vinyl silanes to alkenes? (2021). Chemistry Stack Exchange.

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Vinyl silanes offer a regio- and stereoselective route to alkenes [ns1.almerja.com]

- 3. Selective synthesis of E -vinylsilanes and E , E -divinylsilanes via platinum-catalyzed hydrosilylation of alkynes with secondary silanes - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08640K [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

(Trimethylsilylmethyl)triphenylphosphonium iodide in Hiyama coupling precursor synthesis

Topic: (Trimethylsilylmethyl)triphenylphosphonium Iodide in Hiyama Coupling Precursor Synthesis

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Vinylsilanes in Modern Cross-Coupling

The palladium-catalyzed Hiyama cross-coupling reaction represents a powerful tool in synthetic organic chemistry for the construction of carbon-carbon bonds.[1][2] This reaction joins organosilanes with organic halides or pseudohalides, offering a valuable alternative to other well-known coupling methodologies like the Suzuki and Stille reactions. A key advantage of organosilanes is their stability, low toxicity, and ease of handling compared to organoboronic acids or organostannanes.

Vinylsilanes, in particular, are highly valuable precursors for the Hiyama reaction, enabling the synthesis of complex styrenes, stilbenes, dienes, and other vinylated aromatic and heteroaromatic compounds.[3][4] The stereodefined synthesis of these vinylsilane building blocks is therefore of critical importance. The Wittig reaction, a cornerstone of alkene synthesis, provides a reliable and versatile method for preparing vinylsilanes from readily available aldehydes and ketones.[5][6]

This document serves as a comprehensive technical guide for the synthesis and application of vinylsilane Hiyama coupling precursors using (trimethylsilylmethyl)triphenylphosphonium iodide. We will explore the underlying mechanisms, provide detailed, field-tested protocols, and offer insights into the practical execution of these transformations.

Core Reagent: The (Trimethylsilylmethyl)triphenylphosphonium Ylide

The journey to the vinylsilane precursor begins with the corresponding phosphorus ylide, which is generated in situ from its stable phosphonium salt precursor, (trimethylsilylmethyl)triphenylphosphonium iodide.

Synthesis of the Phosphonium Salt

The phosphonium salt is typically prepared via a straightforward SN2 reaction between triphenylphosphine and (iodomethyl)trimethylsilane.[7][8] The high nucleophilicity of triphenylphosphine ensures an efficient displacement of the iodide, yielding the stable, crystalline phosphonium salt.

Protocol 1: Synthesis of (Trimethylsilylmethyl)triphenylphosphonium Iodide

-

Materials: (Iodomethyl)trimethylsilane, Triphenylphosphine (PPh₃), Anhydrous Toluene.

-

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Add (iodomethyl)trimethylsilane (1.05 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. A white precipitate will form as the reaction progresses.

-

Cool the mixture to room temperature and collect the white solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white powder, (trimethylsilylmethyl)triphenylphosphonium iodide, under high vacuum. The product can be stored under an inert atmosphere.

-

Mechanism of Vinylsilane Formation via the Wittig Reaction

The conversion of an aldehyde or ketone to a vinylsilane using the phosphonium salt proceeds through the classic Wittig reaction pathway. The process involves two key stages: ylide formation and the Wittig olefination.

-

Ylide Formation: The C-H bond adjacent to the positively charged phosphorus atom in the phosphonium salt is acidic. Treatment with a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), deprotonates this carbon to form the highly reactive phosphorus ylide.[5] The choice of solvent (typically anhydrous THF or diethyl ether) and temperature is crucial to prevent side reactions.

-

Wittig Olefination: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition leads to a zwitterionic intermediate known as a betaine, which rapidly closes to form a four-membered ring, the oxaphosphetane.[6] This intermediate is unstable and spontaneously collapses in a retro-[2+2] cycloaddition. The driving force for this step is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, which results in the desired vinylsilane product.

Caption: Mechanism of vinylsilane synthesis via the Wittig reaction.

Detailed Protocol: Synthesis of a Vinylsilane Precursor

This protocol describes the synthesis of (E)-trimethyl(styryl)silane from benzaldehyde as a representative example.

Protocol 2: Synthesis of (E)-Trimethyl(styryl)silane

-

Reagents & Equipment:

-

(Trimethylsilylmethyl)triphenylphosphonium iodide (1.05 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.0 eq)

-

Benzaldehyde (1.0 eq, freshly distilled)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes, Ethyl Acetate

-

Schlenk line or glovebox, magnetic stirrer, syringes, septa

-

-

Procedure:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a septum under high vacuum and backfill with an inert gas (N₂ or Ar).

-

Reagent Addition: Add (trimethylsilylmethyl)triphenylphosphonium iodide to the flask. Suspend the salt in anhydrous THF (approx. 0.2 M).

-

Ylide Generation: Cool the suspension to 0 °C in an ice bath. Slowly add n-BuLi dropwise via syringe over 10 minutes. The solution should turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes.

-

Causality Note: Performing the deprotonation at 0 °C or below minimizes potential side reactions of the strong base. The color change is a key visual indicator of successful ylide formation.

-

-

Carbonyl Addition: While maintaining the temperature at 0 °C, add freshly distilled benzaldehyde dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of benzaldehyde.

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and add water. Extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by flash column chromatography on silica gel using a non-polar eluent system (e.g., 100% hexanes or a gradient of ethyl acetate in hexanes). The vinylsilane product is significantly less polar than triphenylphosphine oxide.

-

Characterization: Confirm the structure and purity of the isolated trimethyl(styryl)silane using ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

| Potential Issue | Probable Cause | Recommended Solution |

| Low or No Yield | Incomplete ylide formation due to wet reagents/glassware or inactive base. | Ensure all glassware is rigorously dried. Use freshly titrated or a new bottle of n-BuLi. Ensure the phosphonium salt is anhydrous. |

| Complex Mixture of Products | Side reactions from impurities in the aldehyde (e.g., benzoic acid). | Use freshly distilled or purified aldehyde. |

| Difficult Purification | Co-elution of product and triphenylphosphine oxide. | If separation is difficult, the crude mixture can sometimes be triturated with a solvent like cold ether/hexanes to precipitate out some of the phosphine oxide before chromatography. |

Application Workflow: From Vinylsilane to Hiyama Coupling

With the vinylsilane precursor in hand, the final step is the palladium-catalyzed Hiyama cross-coupling. The overall synthetic sequence provides a powerful route to valuable biaryl and vinyl-aryl structures.

Caption: Overall workflow from Wittig reagent to Hiyama coupling product.

Hiyama Coupling: Mechanism and Execution

The Hiyama coupling catalytic cycle involves three main steps:[9][10]

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.

-

Transmetalation: The C-Si bond of the vinylsilane must be activated to facilitate the transfer of the vinyl group to the palladium center. This is typically achieved with a fluoride source (e.g., TBAF) or a base, which forms a hypervalent, more nucleophilic pentacoordinate silicon species.[1][10] This species then displaces the halide on the Pd(II) complex.

-

Reductive Elimination: The two organic groups (aryl and vinyl) on the palladium center couple, forming the final C-C bond and regenerating the Pd(0) catalyst.

Protocol 3: Representative Hiyama Coupling of Trimethyl(styryl)silane

-

Materials: Trimethyl(styryl)silane (1.0 eq), 4-Iodoanisole (1.2 eq), Pd(PPh₃)₄ (5 mol%), Tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.5 eq), Anhydrous THF.

-

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add the vinylsilane, 4-iodoanisole, and the palladium catalyst.

-

Add anhydrous THF to dissolve the solids.

-

Add the TBAF solution dropwise.

-

Heat the reaction mixture to 60-70 °C and stir for 8-12 hours. Monitor by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with diethyl ether, and wash with water and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the desired stilbene derivative.

-

Conclusion

(Trimethylsilylmethyl)triphenylphosphonium iodide is a robust and highly effective reagent for the synthesis of vinylsilane precursors. The Wittig reaction provides a predictable and high-yielding pathway to these valuable building blocks from common aldehydes and ketones. The subsequent use of these vinylsilanes in the palladium-catalyzed Hiyama coupling opens access to a wide array of complex molecular architectures, making this two-step sequence a valuable strategy for professionals in pharmaceutical and materials science research. The operational simplicity and the stability of the key reagents underscore its utility in modern synthetic chemistry.

References

-

Hiyama Coupling. Organic Chemistry Portal. [Link]

-

F. G. C. Mourão, G. M. de C. B. R. de Oliveira, et al. (2015). The Hiyama Cross-Coupling Reaction: New Discoveries. CORE. [Link]

-

H. Ali, I. I. Shah, et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. PMC. [Link]

-

Hiyama Coupling. Synthetic Methods in Drug Discovery: Volume 1. (2016). [Link]

-

Hiyama-Denmark Coupling. Organic Chemistry Portal. [Link]

-

J. Szudkowska-Frątczak, G. Hreczycho, P. Pawluć. (2020). Silylative coupling of olefins with vinylsilanes in the synthesis of functionalized alkenes. Royal Society of Chemistry. [Link]

-

Silylative Coupling of Olefins with Vinylsilanes in the Synthesis of π-Conjugated Double Bond Systems. ResearchGate. (2014). [Link]

-

Oxidative cross-coupling of vinylsilanes in water. ResearchGate. (2011). [Link]

-

A. T. H. T. Tran, T. D. B. Nguyen, et al. (2015). Stereoselective Synthesis of Cis- and Trans-Tetrasubstituted Vinyl Silanes Using a Silyl-Heck Strategy and Hiyama Conditions for Their Cross-Coupling. PMC. [Link]

-

Vinyl tris(trimethylsilyl)silanes: substrates for Hiyama coupling. Elsevier. (2008). [Link]

-

M. A. Ttelebaum, K. A. Woerpel. (2008). Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. PMC. [Link]

-

S. Manna, A. P. Antonchick. (2018). Vinylsilanes as Ethylene Surrogates: Rh(I)-Catalyzed Direct Hydroarylation of In Situ Generated Ethylene. ACS Publications. [Link]

-

Anionic 1,4-Silyl Migration in (2-(Trimethylsilyl)phenyl)phosphonium Methylides. ACS Publications. (2001). [Link]

-

R. A. Sławiński, D. T. Gryko. (2017). Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. PMC. [Link]

-

Synthesis of vinylphosphonium salts by reaction of α-silyl ylides with aldehydes. ResearchGate. (2017). [Link]

-

Wittig Synthesis of Allylic Organosilicon Compounds. DTIC. (1979). [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. (2018). [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

triphenyl(trimethylsilylmethyl)phosphanium,iodide. GlobalChemMall. [Link]

Sources

- 1. Hiyama Coupling [organic-chemistry.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Silylative coupling of olefins with vinylsilanes in the synthesis of functionalized alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Stereoselective Synthesis of Cis- and Trans-Tetrasubstituted Vinyl Silanes Using a Silyl-Heck Strategy and Hiyama Conditions for Their Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. m.globalchemmall.com [m.globalchemmall.com]

- 9. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Stereocontrolled Synthesis of Vinyl Silanes

Status: Operational Ticket Topic: Controlling E/Z Selectivity in Vinyl Silane Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary

Vinyl silanes are linchpin intermediates in organic synthesis, serving as precursors for Hiyama couplings, Fleming-Tamao oxidations, and cross-metathesis. However, their utility is strictly defined by their stereochemistry. A mixture of isomers often leads to inseparable downstream products or inactive pharmaceutical ingredients (APIs).

This guide functions as a diagnostic and operational manual for researchers requiring high-fidelity stereocontrol. We categorize solutions by the target isomer: (

Decision Matrix: Catalyst Selection

Before initiating an experiment, verify your target isomer against the catalyst logic below.

Figure 1: Catalyst selection logic flow. Choose the metal center based on the desired stereochemical outcome.

Module 1: The ( )-Selective Route (Standard)

The System: Platinum-Catalyzed Hydrosilylation

The industry standard for generating (

-

Mechanism: Chalk-Harrod Cycle.[1]

-

Stereochemistry: Syn-addition of the H–Si bond across the alkyne.

-

Outcome: Anti-Markovnikov (

)-

Standard Operating Procedure (SOP-E)

Reagents: Terminal Alkyne (1.0 equiv), Triethylsilane (1.1 equiv), Karstedt’s Catalyst (0.1–1.0 mol%).

-

Preparation: In a flame-dried Schlenk tube under Argon, dissolve the alkyne in anhydrous DCM or Toluene (0.5 M).

-

Catalyst Addition: Add Karstedt’s catalyst. Note: The solution should be pale yellow.

-

Silane Addition: Add silane dropwise.

-

Critical Check: Is there an exotherm? Pt-catalyzed hydrosilylation is exothermic. If no heat is generated within 5 minutes, gently warm to 35°C to initiate.

-

-

Monitoring: Stir at RT for 1–4 hours. Monitor via GC-MS or NMR.

-

Workup: Filter through a short plug of silica/Celite to remove Pt residues. Concentrate carefully (vinyl silanes can be volatile).

Troubleshooting ( )-Synthesis

| Symptom | Diagnosis | Corrective Action |

| Solution turns black/colloidal | Catalyst decomposition ("Pt black" formation). | Reduce temperature; add excess ligand (e.g., PPh3) or switch to Pt(0)-NHC complexes [1]. |

| Mixture of | Steric crowding or electronic bias. | Switch to a bulkier silane (e.g., TBDMS-H) to disfavor the |

| No Reaction | Catalyst poisoning by alkynes or impurities (S, P, N). | Ensure alkyne is free of propargylic amines/thiols. Use fresh catalyst stock. |

Module 2: The ( )-Selective Route (Advanced)

The System: Ruthenium-Catalyzed Trans-Hydrosilylation

Accessing the (

-

Catalyst: [Cp*Ru(MeCN)3]PF6

-

Mechanism: Direct trans-addition (or isomerization of an initial metallacycle).

-

Outcome: (

)-

Standard Operating Procedure (SOP-Z)

Reagents: Terminal Alkyne (1.0 equiv), Triethoxysilane or benzyldimethylsilane (1.2 equiv), [Cp*Ru(MeCN)3]PF6 (1 mol%).

-

Solvent Choice: Anhydrous DCM or Acetone are preferred. Acetone often accelerates the reaction by stabilizing the cationic intermediate.

-

Execution: Mix alkyne and catalyst in solvent (0.2–0.5 M) under Argon.

-

Silane Addition: Add silane in one portion.

-

Reaction: Stir at RT (or 0°C for very reactive substrates) for 1 hour.

-

Quench: Filter through silica.

Expert Insight: Unlike Pt-catalysis, this Ru-system tolerates free hydroxyls and propargylic alcohols exceptionally well, making it ideal for complex natural product synthesis [2].

Troubleshooting ( )-Synthesis

| Symptom | Diagnosis | Corrective Action |

| Low Conversion | Solvent coordination issues. | Switch from DCM to Acetone. The nitrile ligands on Ru must be labile. |

| E-isomer contamination | Isomerization of product.[4] | Avoid prolonged reaction times. Once the alkyne is consumed, quench immediately. |

| Protodesilylation during workup | Silica acidity. | Use neutralized silica (triethylamine treated) or basic alumina for purification. |

Module 3: Analysis & Verification

Do not rely solely on GC-MS; it separates isomers but does not prove geometry. 1H NMR is mandatory.

Coupling Constant ( ) Diagnostics

Measure the coupling constant between the vinylic protons (

| Isomer | Structure | Characteristic | |

| ( | Trans-arrangement | 18 – 20 Hz | Large coupling, definitive for E. |

| ( | Cis-arrangement | 12 – 15 Hz | Intermediate coupling. |

| Geminal protons | 0 – 3 Hz | Very small coupling; often singlets if R is bulky. |

Mechanistic Visualization

Understanding why you get a specific isomer prevents errors.

Figure 2: Mechanistic divergence. Pt follows a concerted syn-insertion, while Ru enables trans-addition, likely via a metallacycle intermediate or orthogonal attack [3].

Frequently Asked Questions (FAQ)

Q: My vinyl silane decomposes on the silica column. What is happening?

A: Vinyl silanes, especially (

-

Fix: Add 1% Triethylamine to your eluent or use deactivated silica gel.

Q: Can I convert an (

Q: I need to couple this vinyl silane. Which isomer reacts faster?

A: In Hiyama couplings, steric hindrance plays a major role. (

Q: Can I use Cross-Metathesis (CM) instead of hydrosilylation?

A: Yes. Reacting a terminal olefin with vinyltrimethylsilane using Grubbs II catalyst typically yields the (

References

-

Berthon-Gelloz, G., Schumers, J. M., De Bo, G., & Markó, I. E. (2008).[5] Highly

-(E)-Selective Hydrosilylation of Terminal and Internal Alkynes Catalyzed by a (IPr)Pt(diene) Complex.[5] The Journal of Organic Chemistry, 73(11), 4190–4197. Link -

Trost, B. M., & Ball, Z. T. (2001).[6] Markovnikov Alkyne Hydrosilylation Catalyzed by Ruthenium Complexes.[6] Journal of the American Chemical Society, 123(50), 12726–12727. Link

-

Trost, B. M., Ball, Z. T., & Jöge, T. (2002).[7] A Chemoselective Reduction of Alkynes to (E)-Alkenes. Journal of the American Chemical Society, 124(27), 7922–7923.[8] Link

-

Pietraszuk, C., Marciniec, B., & Fischer, H. (2000). Cross-metathesis of vinylsilanes with olefins catalyzed by ruthenium-carbene complexes.[4][9] Organometallics, 19(5), 913-917. Link

Sources

- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. mdpi.com [mdpi.com]

- 4. d-nb.info [d-nb.info]

- 5. Highly β-(E)-Selective Hydrosilylation of Terminal and Internal Alkynes Catalyzed by a (IPr)Pt(diene) Complex [organic-chemistry.org]

- 6. Markovnikov alkyne hydrosilylation catalyzed by ruthenium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Chemoselective Reduction of Alkynes to (E)-Alkenes [organic-chemistry.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. researchgate.net [researchgate.net]

Technical Support Center: TPPO Removal from Vinyl Silane Products

Subject: Advanced Purification Strategies for Vinyl Silanes Contaminated with Triphenylphosphine Oxide (TPPO) Ticket ID: T-SILANE-001 Support Level: Tier 3 (Senior Scientist)

The "TPPO Nightmare" Diagnostic

User Query: "I just finished a Wittig reaction to make a vinyl silane. The NMR looks good, but I have 3 equivalents of TPPO. My product is lipophilic, so it co-elutes on silica. How do I get this out without destroying my silane?"

Scientist's Analysis:

Vinyl silanes (

-

Strong Acids: Risk of protodesilylation (cleaving the C-Si bond).

-

Fluoride Sources: If you use fluoride-based scavengers, you risk stripping the silane entirely.

Triage Protocol: Before choosing a method, determine your product's profile:

| Product Profile | Recommended Method | Why? |

| Highly Lipophilic (Soluble in Hexanes/Pentane) | Method A: MgCl2 Complexation | Uses Toluene/Ether. Avoids hexane precipitation where product might get trapped in the TPPO crystal lattice. |

| Moderately Polar (Soluble in EtOH/EtOAc) | Method B: ZnCl2 Precipitation | ZnCl2 works in polar solvents where MgCl2 fails. |

| Acid Sensitive | Method A or B | Both Lewis acids are mild (pH ~4-5 equivalent) and generally safe for vinyl silanes. |

| Reaction Solvent = THF | Method C: CaBr2 Workup | Allows direct removal without solvent swap. |

Method A: The MgCl2 "Toluene Wash" (Best for Lipophilic Silanes)

Context: This is the "Gold Standard" for lipophilic products. Magnesium chloride forms a complex,

The Mechanism:

TPPO acts as a "hard" base (oxygen donor) binding to the "hard" Lewis acid (

Protocol:

-

Evaporate your reaction mixture to dryness (remove DCM/THF).

-

Resuspend the crude residue in Toluene (approx. 5 mL per mmol of TPPO).

-

Note: If your silane is not soluble in pure toluene, add minimal diethyl ether.

-

-

Add MgCl2 (anhydrous, 2.0 – 4.0 equivalents relative to TPPO).

-

Heat the mixture to reflux (approx. 80-100°C) for 1-2 hours.

-

Visual Check: The mixture should look like a white slurry.

-

-

Cool to room temperature, then rest in an ice bath for 30 minutes.

-

Filter through a fritted glass funnel or a Celite pad.

-

Result: The white cake is the TPPO-Mg complex. The filtrate contains your vinyl silane.

-

Troubleshooting Q&A:

-

Q: The complex isn't precipitating.

-

A: Did you use anhydrous MgCl2? Hydrated salts (

) work poorly because water competes with TPPO for the metal center.

-

-

Q: Can I use this for unstable silanes?

-

A: Yes. MgCl2 is a very weak Lewis acid. It is much safer than using polymer-supported sulfonic acids.

-

Method B: The ZnCl2 "Polar Crash" (Best for Polar/Soluble Silanes)

Context: If your vinyl silane requires ethyl acetate or ethanol to dissolve, MgCl2 will not work (the Mg-complex is soluble in ethanol). You must switch to Zinc Chloride.

The Mechanism:

Forms a

Protocol:

-

Dissolve crude mixture in Ethanol or Ethyl Acetate .

-

Add ZnCl2 (approx. 1.5 – 2.0 equivalents).

-

Tip: Use a pre-dissolved solution of ZnCl2 in ethanol for faster mixing.

-

-

Stir at room temperature for 30 minutes.

-

Visual Check: A thick white precipitate should form rapidly.

-

-

Filter the solid.[3]

-

Wash the solid cake with a small amount of the solvent to recover trapped product.

-

Concentrate the filtrate to obtain your silane.

Caption: Workflow for ZnCl2-mediated removal of TPPO in polar media.

Method C: The CaBr2 "Direct THF" Method

Context: Many vinyl silane syntheses (e.g., Wittig) occur in THF. Evaporating THF to swap solvents can be tedious or cause decomposition.

The Protocol:

-

To your reaction mixture in THF , add CaBr2 (anhydrous, 1.5 equivalents).

-

Stir at room temperature.

-

The Ca-TPPO complex is insoluble in THF and will precipitate.

Why it works: Calcium is a larger cation, and the bromide counter-ion effects the solubility profile differently than chloride, making the complex insoluble in ethereal solvents where Mg/Zn complexes might remain soluble.

Chromatography Strategies (When Chemistry Fails)

If you must run a column (e.g., for high-purity pharmaceutical standards), standard silica often fails because TPPO "streaks" (tails) and contaminates everything.

The "Buffered Silica" Fix: TPPO interacts with the acidic silanols on the silica gel surface, causing the streaking.

-

Solution: Deactivate the silica.

-

Protocol: Flush your column with 1-2% Triethylamine (TEA) in hexanes before loading your sample. This caps the acidic sites. TPPO will elute as a sharper band, usually much later than your lipophilic vinyl silane.

Summary of Chemical Compatibilities

| Reagent | Vinyl Silane Compatibility | TPPO Removal Efficiency | Best Solvent System |

| MgCl2 | High (Very Mild) | >95% | Toluene / Ether |

| ZnCl2 | High (Mild) | >90% | Ethanol / EtOAc |

| CaBr2 | High (Neutral) | >95% | THF / MeTHF |

| H2O2 Oxidation | LOW (Risk of Si-C oxidation) | N/A | N/A |

| Merrifield Resin | High (Slow kinetics) | ~80% | DCM / THF |

References

-

Donald, S. M., & Martin, S. F. (2017). MgCl2-Mediated Removal of TPPO in Non-Polar Solvents. "A Practical Method for the Removal of Triphenylphosphine Oxide from Reaction Mixtures." Journal of Organic Chemistry, 82(12), 6638–6646. [Link]

-

Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[5][6][7][8][9] ZnCl2-Mediated Removal of TPPO in Polar Solvents. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 82(19), 9931–9936.[7][8] [Link][3][5]

-

Hergueta, A. R., & Galván, A. (2022). CaBr2-Mediated Removal of TPPO in Ethereal Solvents. "Calcium Bromide: A Useful Reagent for the Removal of Triphenylphosphine Oxide from Reaction Mixtures."[10] Organic Process Research & Development, 26(1), 186–192. [Link]

Sources

- 1. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Workup [chem.rochester.edu]

- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.rochester.edu [chem.rochester.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. scientificupdate.com [scientificupdate.com]

Technical Support Hub: Optimization of (Trimethylsilylmethyl)triphenylphosphonium Iodide

The following technical guide is structured as a Tier-2 Support Knowledge Base for researchers utilizing (Trimethylsilylmethyl)triphenylphosphonium iodide (CAS: 63922-84-9 / 2065-66-9 analog).

Reagent Code: TMS-PPh3-I Primary Application: Synthesis of Vinyl Silanes (Wittig Reaction) Secondary Application: Precursor for Peterson-type homologations

Core Directive: Base Selection & Mechanism

The efficiency of converting (trimethylsilylmethyl)triphenylphosphonium iodide into its active ylide form depends entirely on the kinetic basicity and nucleophilicity of the chosen base. Unlike simple methyltriphenylphosphonium salts, the presence of the

The "Goldilocks" Matrix for Base Selection

Select your base based on substrate tolerance and required stereoselectivity.

| Base Reagent | Strength ( | Recommended Conditions | Pros | Cons |

| ~50 | THF, -78°C | Standard literature method; ensures complete deprotonation. | Pyrophoric; requires cryogenic cooling; Lithium salts can trap betaine intermediates, affecting E/Z ratios. | |

| KHMDS | ~26 | THF/Toluene, -78°C to 0°C | Recommended. Non-nucleophilic; soluble; "Salt-free" conditions often improve Z-selectivity. | Slower deprotonation kinetics than alkyl lithiums; requires strictly anhydrous conditions. |

| NaH | ~35 | DMSO/THF, 0°C to RT | Economical; useful for large-scale non-sensitive substrates. | Heterogeneous (solubility issues); DMSO can be difficult to remove; risk of side reactions with sensitive electrophiles. |

| KOtBu | ~17 | THF, 0°C | Mildest option; good for very sensitive substrates. | Marginal basicity for this specific salt; equilibrium deprotonation may lead to lower yields. |

Mechanism & Pathway Logic

The following diagram illustrates the critical divergence points where base selection dictates the reaction outcome (Vinyl Silane formation vs. Desilylation).

Figure 1: Mechanistic flow showing the critical dependence of ylide stability on non-nucleophilic base selection.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: The reaction mixture turned dark black immediately upon adding -BuLi. Is this normal?

Diagnosis: Likely decomposition or impurities. Explanation: While ylides are often colored (yellow/orange), a dark black/tarry appearance usually indicates the decomposition of the phosphonium salt or the presence of iodine impurities in the starting material. Corrective Action:

-

Recrystallize the Salt: Dissolve the iodide salt in boiling ethanol or dichloromethane/ether mixtures to remove free iodine or phosphine oxide contaminants before use.

-

Titrate

-BuLi: Ensure your base is not degraded. Excess unreacted base can attack the phosphonium salt destructively.

Q2: I isolated the product, but the TMS group is missing (I got a terminal alkene).

Diagnosis: Protodesilylation. Explanation: The vinyl silane product is acid-sensitive.[1] If you used an acidic workup (e.g., 1M HCl) or silica gel that is too acidic, the TMS group can be cleaved. Alternatively, if a nucleophilic base (like NaOMe) was used, it may have attacked the silicon center during the reaction. Corrective Action:

-

Switch Workup: Use a saturated

quench (mildly acidic/neutral) instead of strong acids. -

Base Change: Switch to KHMDS or LiHMDS . These bulky amide bases are non-nucleophilic and will not attack the silicon atom.

Q3: The phosphonium iodide salt is not dissolving in THF at -78°C.

Diagnosis: Solubility limit of the iodide counter-ion. Explanation: Iodide salts have high lattice energy and poor solubility in cold THF compared to bromide or chloride salts. Corrective Action:

-

Warm Generation: Add the base at 0°C to generate the ylide (which is usually soluble), then cool to -78°C before adding the electrophile.

-

Solvent Blend: Use a mixture of Toluene/THF (1:1).

-

Additive: Add HMPA or DMPU (caution: toxic) to disrupt ion pairing and solubilize the salt.

Q4: I need high Z-selectivity for the vinyl silane. Which base is best?

Diagnosis: Stereocontrol requirement.

Explanation: Under "Salt-Free" conditions (using KHMDS, where Potassium salts are less coordinating than Lithium), the reaction often favors the Z-isomer (cis) due to the reversibility of the betaine formation or kinetic control of the oxaphosphetane. Lithium salts (

Standardized Experimental Protocols

Method A: The "Standard" High-Reactivity Protocol ( -BuLi)

Best for: Unhindered ketones/aldehydes where maximum reactivity is needed.

-

Preparation: Flame-dry a 2-neck round bottom flask under Argon.

-

Suspension: Add (Trimethylsilylmethyl)triphenylphosphonium iodide (1.1 equiv) and anhydrous THF (0.3 M concentration). Cool to 0°C (to ensure solubility during deprotonation).

-

Ylide Generation: Dropwise add

-BuLi (1.05 equiv, 1.6M in hexanes).-

Observation: The solution should turn a bright yellow/orange color.

-

Aging: Stir for 30 minutes at 0°C, then cool to -78°C .

-

-

Addition: Add the aldehyde/ketone (1.0 equiv) dissolved in minimal THF slowly.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.

-

Workup: Quench with sat.

. Extract with

Method B: The "Optimized" Mild Protocol (KHMDS)

Best for: Sensitive substrates, Z-selectivity, and avoiding desilylation.

-

Preparation: Flame-dry glassware under Nitrogen/Argon.

-

Suspension: Add the phosphonium salt (1.2 equiv) to anhydrous THF. Cool to -78°C .

-

Ylide Generation: Add KHMDS (1.2 equiv, 0.5M in toluene) dropwise.

-

Note: If the salt is insoluble at -78°C, add KHMDS at 0°C, stir for 20 mins, then cool back to -78°C.

-

-

Addition: Add the electrophile (1.0 equiv) dropwise at -78°C.

-

Reaction: Stir at -78°C for 2 hours.

-

Critical Step: Monitor by TLC. If conversion is slow, warm to 0°C only as needed.

-

-

Workup: Dilute with Hexanes (precipitates triphenylphosphine oxide). Filter through a celite pad. Concentrate and purify on silica (neutralized with 1%

if product is acid-sensitive).

References

-

Seyferth, D., & Singh, G. (1965). Vinyl-lithium Reagents from Vinyl-tin Compounds. Journal of the American Chemical Society, 87(18), 4156–4160. Link(Foundational work on silyl/vinyl lithium species).

-

Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallic compounds. The Journal of Organic Chemistry, 33(2), 780–784. Link(The Peterson Olefination mechanism).

-

Schlosser, M., & Christmann, K. F. (1966). Trans-Selective Olefin Syntheses. Angewandte Chemie International Edition, 5(1), 126. Link(Base effects on Wittig stereoselectivity).

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[2][3][4][5][6] Chemical Reviews, 89(4), 863–927. Link(Comprehensive review on Wittig mechanism and base selection).

-

Sigma-Aldrich. (2024). Product Specification: (Trimethylsilylmethyl)triphenylphosphonium iodide. Link(Technical data and solubility profiles).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Iodine Rearrangements of Tetraallylsilane and Synthesis of Silicon-Stereogenic Organosilanes [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. ijfmr.com [ijfmr.com]

Technical Support Center: Troubleshooting the Impact of Lithium Salts on Silyl Wittig Stereochemistry